

Comprehensive Technical Guide: Structure Elucidation of rac-7-Hydroxy Efavirenz

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Compound of Interest

Compound Name: *rac 7-Hydroxy Efavirenz*

CAS No.: 205754-50-3

Cat. No.: B023507

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Executive Summary

This technical guide details the structural characterization of rac-7-Hydroxy Efavirenz, a critical minor metabolite and reference standard in the development of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz. While the primary metabolic pathway of Efavirenz involves 8-hydroxylation (mediated by CYP2B6), the 7-hydroxylation pathway (mediated primarily by CYP2A6) represents a distinct metabolic fate with specific toxicological and pharmacokinetic implications.

This document addresses the specific challenge of differentiating the 7-hydroxy regioisomer from the 8-hydroxy isomer and validating the racemic nature of the synthetic standard. The protocol relies on a self-validating logic utilizing high-field NMR (specifically aromatic coupling constants) and Chiral HPLC.

Metabolic and Synthetic Context[1][2]

The Biological Relevance

Efavirenz (Sustiva) is extensively metabolized in the liver.[1] The primary clearance route is hydroxylation at the 8-position of the benzoxazinone ring. However, 7-hydroxy efavirenz is formed as a minor metabolite.[2][3] Distinguishing these isomers is critical because:

- **Regioselectivity:** CYP2B6 favors 8-OH, while CYP2A6 favors 7-OH.

- Toxicity: Phenolic metabolites can undergo further oxidation to quinone imines, which are potentially nephrotoxic or hepatotoxic.
- Reference Standards: In "rac" (racemic) standards, the cyclopropyl-acetylene quaternary center (C4) lacks stereochemical definition (50:50 mixture), often resulting from non-stereoselective total synthesis used to generate abundant material for toxicity studies.

Synthetic Origin of the Racemate

The designation "rac" indicates the compound was likely synthesized de novo rather than isolated from biological matrices (which would be the

-enantiomer).

- Precursor: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone.
- Key Step: Addition of lithium cyclopropylacetylide. Without a chiral ligand (e.g., chiral amino alcohol additives), this addition is non-stereoselective, yielding the racemic alcohol intermediate.
- Cyclization: Reaction with phosgene or carbonyldiimidazole (CDI) yields the benzoxazinone core.

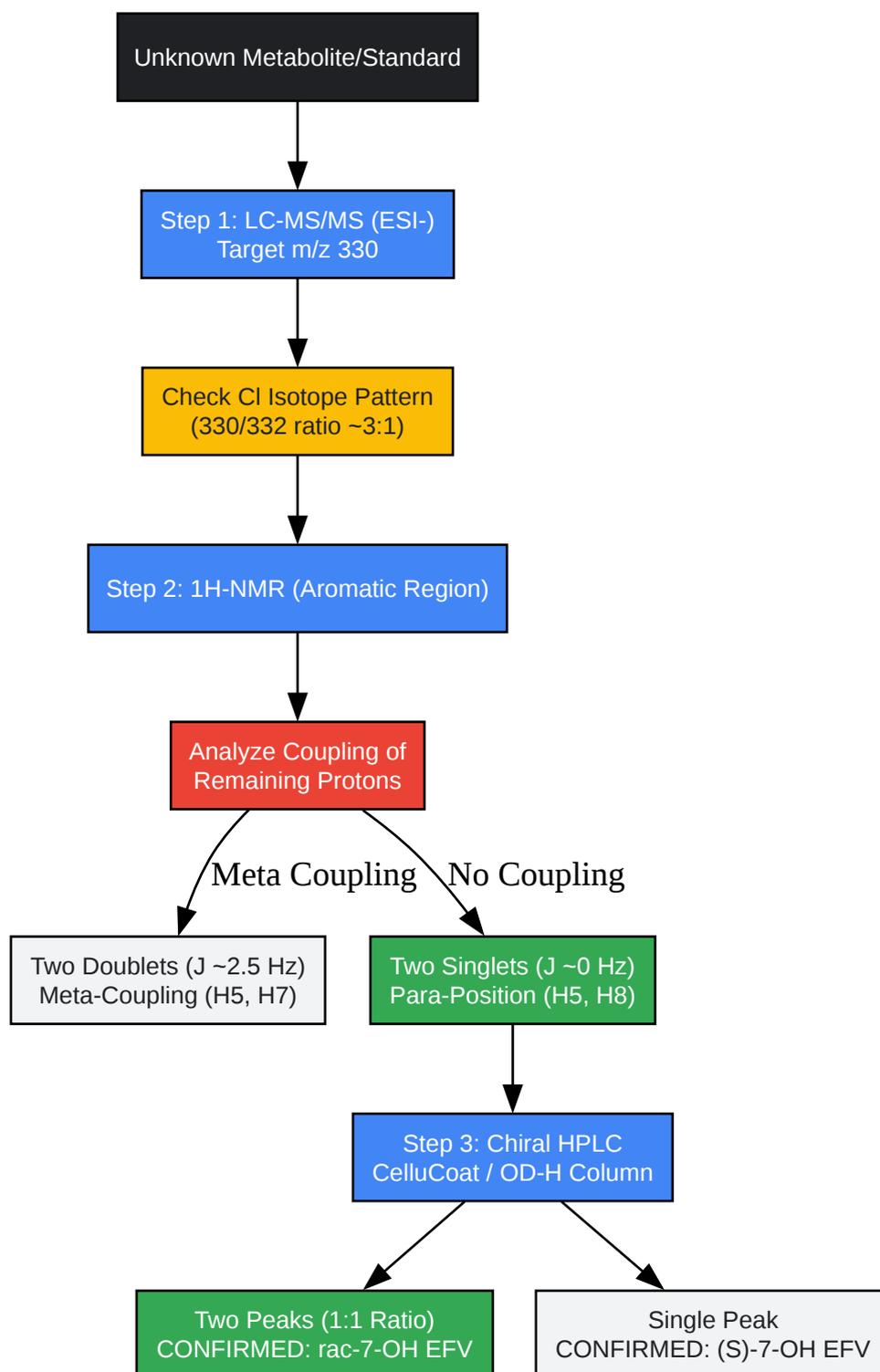
Analytical Strategy: The Self-Validating Protocol

To unequivocally assign the structure as rac-7-Hydroxy Efavirenz, one must answer three questions:

- Is it an Efavirenz derivative? (Mass Spectrometry)
- Is the hydroxyl group at position 7 or 8? ($^1\text{H-NMR}$ Coupling Constants)
- Is it racemic? (Chiral HPLC)

Workflow Visualization

The following diagram outlines the decision tree for structural assignment.



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Figure 1: Decision tree for the structural assignment of hydroxy-efavirenz isomers.

Detailed Experimental Protocols

Protocol A: Mass Spectrometry (Molecular Weight Confirmation)

The introduction of a hydroxyl group adds 16 Da to the parent mass.

- Instrument: Triple Quadrupole MS (e.g., Sciex API 4000).
- Ionization: Electrospray Ionization (ESI) in Negative Mode (Phenolic protons ionize readily).
- Method:
 - Prepare a 10 µg/mL solution in Methanol.
 - Direct infusion at 10 µL/min.
 - Scan range: m/z 100–500.
- Expected Results:
 - $[M-H]^-$: m/z 330.0 (Monoisotopic).
 - Isotope Pattern: Distinct chlorine signature. Peak at 330 (100%) and 332 (~32%).
 - Fragmentation (MS2 of 330): Loss of cyanate (-NCO) and cyclopropyl acetylene fragments.

Protocol B: Nuclear Magnetic Resonance (Regiochemistry)

This is the definitive step. Efavirenz has a 6-chloro substituted benzoxazinone core.[\[1\]](#)[\[4\]](#)[\[5\]](#)

- Numbering: O(1), C=O(2), N(3), C-CF₃(4), C(5), C-Cl(6), C(7), C(8).
- Theory:

- 8-Hydroxy Efavirenz: Substituents at 6(Cl) and 8(OH). Protons remain at H-5 and H-7. These are meta to each other. Expect: Two doublets with

Hz.
- 7-Hydroxy Efavirenz: Substituents at 6(Cl) and 7(OH). Protons remain at H-5 and H-8. These are para to each other. Expect: Two singlets (or very weak coupling

Hz).
- Experimental Setup:
 - Dissolve 5–10 mg of sample in 600 μ L DMSO-d₆. (Chloroform-d may cause peak overlapping; DMSO is preferred for phenols).
 - Acquire ¹H NMR (minimum 400 MHz, preferably 600 MHz).
 - Acquire ¹⁹F NMR (to observe CF₃ shift changes).

- Data Interpretation Table:

Feature	rac-7-Hydroxy Efavirenz	8-Hydroxy Efavirenz	Parent Efavirenz
H-5 Signal	Singlet (Para to H-8)	Doublet (Hz)	Doublet (Hz)
H-7 Signal	Absent (Substituted)	Doublet (Hz)	Doublet of Doublets
H-8 Signal	Singlet (Para to H-5)	Absent (Substituted)	Doublet (Hz)
¹⁹ F Shift	-80.5 ppm	-80.2 ppm	-81.0 ppm

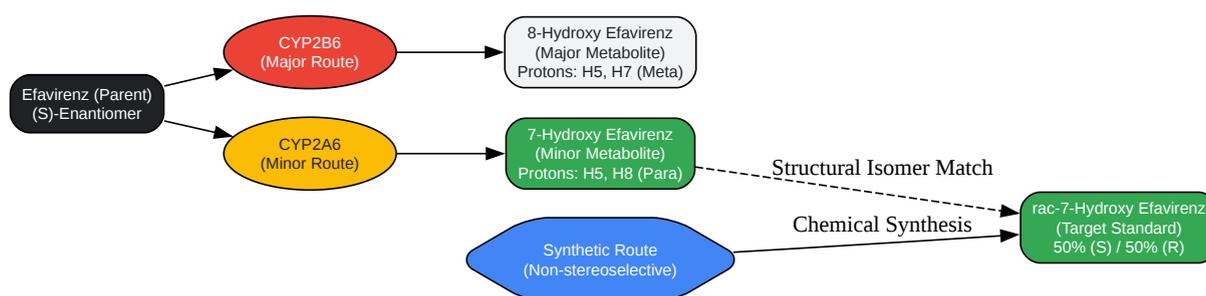
Protocol C: Chiral HPLC (Enantiomeric Purity)

To confirm the "rac" designation.

- Column: Chiralcel OD-H or Lux Cellulose-1 (250 x 4.6 mm, 5 μ m).
- Mobile Phase: Hexane : Isopropanol (90:10 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Criterion:
 - Racemic: Two distinct peaks with Area Ratio ~ 50:50.
 - Enantiopure: Single peak (>99% ee).

Mechanistic Pathway Diagram

The following diagram illustrates the divergence in metabolic pathways and the structural numbering that dictates the NMR signals.



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Figure 2: Metabolic divergence of Efavirenz and the synthetic origin of the racemic standard.

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